molecular formula C9H11Cl3O3 B14310055 Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate CAS No. 113966-13-5

Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate

Cat. No.: B14310055
CAS No.: 113966-13-5
M. Wt: 273.5 g/mol
InChI Key: MUPDJIMHORDAMW-UHFFFAOYSA-N
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Description

Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate is a chemical compound with the molecular formula C9H11O3Cl3. It is also known by its CAS number: 113966-13-5 . This compound belongs to the class of organic esters and contains both acetyl and trichlorobut-2-enoate functional groups.

Preparation Methods

Industrial Production: Industrial-scale production methods for this compound are not widely documented. Research and development in this area would be necessary to establish efficient and scalable processes.

Chemical Reactions Analysis

Reactivity: Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate may undergo various chemical reactions due to its functional groups. These reactions include:

    Substitution Reactions: The chlorine atoms in the trichlorobut-2-enoate portion can be replaced by other nucleophiles.

    Reduction Reactions: Reduction of the carbonyl group (acetyl) to an alcohol.

    Oxidation Reactions: Oxidation of the alcohol group to a carbonyl group.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions typically involve bases or nucleophiles (e.g., amines, thiols).

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).

Major Products: The specific products formed from these reactions would depend on the reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate’s applications extend across various scientific fields:

    Chemistry: It can serve as a synthetic intermediate for other compounds.

    Biology: Researchers might explore its biological activity, toxicity, or potential as a pharmacophore.

    Medicine: Investigations into its medicinal properties, such as antimicrobial or anticancer effects.

    Industry: If scalable production methods are developed, it could find use in specialty chemicals.

Mechanism of Action

The exact mechanism by which Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Unfortunately, direct comparisons with similar compounds are scarce in the literature. its unique combination of functional groups makes it an intriguing subject for further investigation.

Properties

CAS No.

113966-13-5

Molecular Formula

C9H11Cl3O3

Molecular Weight

273.5 g/mol

IUPAC Name

propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate

InChI

InChI=1S/C9H11Cl3O3/c1-5(2)15-8(14)7(6(3)13)4-9(10,11)12/h4-5H,1-3H3

InChI Key

MUPDJIMHORDAMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C

Origin of Product

United States

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